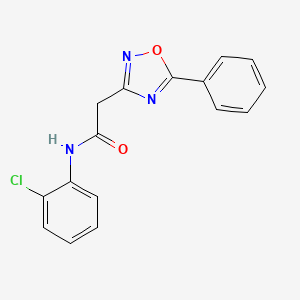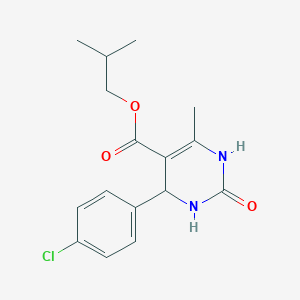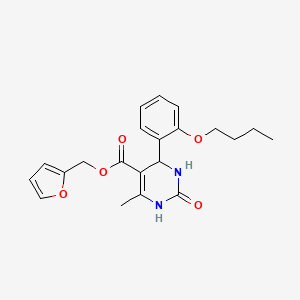![molecular formula C23H22N2O4S B5109602 2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide](/img/structure/B5109602.png)
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes methoxy, carbamoyl, and methylsulfanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Formation of the Methoxyphenyl Carbamoyl Intermediate: This step involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.
Coupling with Methoxyphenyl Benzamide: The intermediate is then coupled with 2-methoxyphenyl benzamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxybenzenamide, N-(4-methoxyphenyl)-: Similar structure but lacks the methylsulfanyl group.
2-methoxyphenyl isocyanate: Used as a reagent in the synthesis of related compounds.
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Another benzamide derivative with different substituents.
Uniqueness
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities.
Propiedades
IUPAC Name |
2-methoxy-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-16-10-8-15(9-11-16)24-22(26)18-6-4-5-7-20(18)25-23(27)19-13-12-17(30-3)14-21(19)29-2/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKGAGIDWKAABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)
![5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)

![Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
![2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE](/img/structure/B5109561.png)
methanone](/img/structure/B5109567.png)
![Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride](/img/structure/B5109573.png)


![2-Methyl-6-[[4-(methylamino)-6-prop-2-enylsulfanyl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one](/img/structure/B5109603.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B5109605.png)

![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)
